molecular formula C16H12ClN3O2 B2720826 2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1225955-72-5

2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B2720826
CAS RN: 1225955-72-5
M. Wt: 313.74
InChI Key: HLEXFVYUERNTND-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrimidine is a privileged scaffold that plays a vital role in various biological procedures as well as in cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The pyrazolo[3,4-d] pyrimidines have been synthesized by a three-step reaction starting with these precursors . The method using deep eutectic solvents (DES) provides several advantages such as a benign environment, high yield, scalable, and simple work-up procedure .


Molecular Structure Analysis

The molecular structure of the synthesized compounds was characterized and confirmed by means of the B3LYP, M06-2X, and MP2 quantum chemical methods . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties were established .


Chemical Reactions Analysis

The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Physical And Chemical Properties Analysis

The interaction energies were calculated in the dimer form of the molecules under study . This information can be used to understand the physical and chemical properties of the compound.

Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer and Antimicrobial Properties

    Compounds structurally related to pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their biological activities, including moderate anticancer activities. For instance, the synthesis and crystal structure of derivatives have been explored, demonstrating potential anticancer and antimicrobial applications (Lu Jiu-fu et al., 2015).

  • Regioselective Synthesis

    The regioselective synthesis of carboxamides demonstrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis, highlighting their potential in creating a wide range of structurally diverse compounds (Miha Drev et al., 2014).

  • Antiviral Activity

    Some pyrazolo[1,5-a]pyrimidine analogues have shown activity against viruses, suggesting the potential for developing antiviral drugs from this class of compounds (N. Saxena et al., 1990).

Chemical Synthesis and Methodologies

  • Heterocyclic Synthesis

    The compound's framework is useful for synthesizing various heterocyclic compounds, indicating its potential as a building block in organic synthesis. This includes the creation of compounds with antimicrobial properties and the development of novel synthetic methodologies (V. L. Gein et al., 2009).

  • Synthesis of Substituted Pyrazoles

    The exploration of enaminones as precursors for synthesizing substituted pyrazoles with potential antitumor and antimicrobial activities further demonstrates the utility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry (S. Riyadh, 2011).

Mechanism of Action

Pyrimidine derivatives have shown anticancer activity. The structure-activity relationship (SAR) revealed that most of the activity was due to the substitution of mono or di chlorine at the R1 position of the phenyl ring .

Future Directions

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a future direction in this field . The search for diverse and novel structural frameworks may pave the way to develop new effective anticancer drugs .

properties

IUPAC Name

2-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-11-5-3-9(4-6-11)12-8-15-18-13(16(21)22)7-14(10-1-2-10)20(15)19-12/h3-8,10H,1-2H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEXFVYUERNTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC3=CC(=NN23)C4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

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